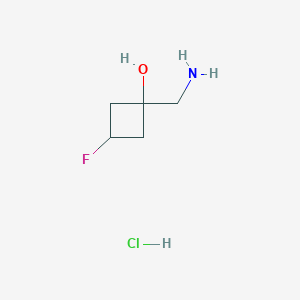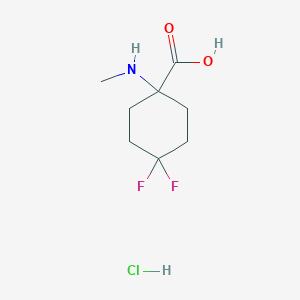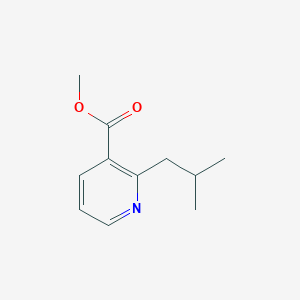
t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are often used in the synthesis of pharmaceuticals and fine chemicals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane have been synthesized using acid functionalized activated carbon derived from corncob . Another related compound, 4-tert-Butylcyclohexanone, has been reduced using sodium borohydride .Wirkmechanismus
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a versatile building block for organic synthesis and a useful intermediate for the preparation of a wide range of compounds. The compound acts as a catalyst in the reaction of t-butyl chloride and 2,2-dimethyl-piperidine-1-carboxylic acid, forming an intermediate, a t-butyl ester. This t-butyl ester is then hydrolyzed in the presence of a base to form the desired product, t-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate.
Biochemical and Physiological Effects
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has been used in the synthesis of biologically active molecules, such as chiral drugs, peptides, and nucleosides. The compound has been shown to be an effective catalyst in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based drugs and in the preparation of peptide-based diagnostic agents. Furthermore, t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% has been used in the synthesis of polymeric micelles and in the synthesis of peptide-based drug conjugates.
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a useful reagent for organic synthesis and is an effective catalyst for the synthesis of a wide range of compounds. The compound has a melting point of 69-70°C and a boiling point of 144-145°C and is relatively easy to handle in the laboratory. However, the compound is relatively expensive and can be difficult to obtain in large quantities. In addition, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
The use of t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate as a reagent in organic synthesis is expected to continue to grow in the future. Future research may focus on the development of new synthetic methods using t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%, as well as the development of new applications for the compound. In addition, future research may focus on the optimization of the use of t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% in the synthesis of biologically active molecules, such as chiral drugs, peptides, and nucleosides. Finally, future research may focus on the development of new catalysts for the synthesis of t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95%.
Synthesemethoden
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can be synthesized by the reaction of t-butyl chloride and 2,2-dimethyl-piperidine-1-carboxylic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a palladium or platinum catalyst. The reaction proceeds in two steps. In the first step, the t-butyl chloride reacts with the carboxylic acid to form an intermediate, a t-butyl ester. In the second step, the t-butyl ester is hydrolyzed in the presence of a base to form the desired product, t-butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
T-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has been used in the synthesis of biologically active molecules, such as chiral drugs, peptides, and nucleosides. In addition, t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% has been used as a reagent in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based drugs and in the preparation of peptide-based diagnostic agents. Furthermore, t-Butyl 4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate, 95% has been used in the synthesis of polymers-based drug delivery systems, in the preparation of polymeric micelles, and in the synthesis of peptide-based drug conjugates.
Eigenschaften
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCXFFSINOVROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)

![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)


![t-Butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)


